molecular formula C23H20N6O2 B12047098 4-(Benzyloxy)-N'-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide CAS No. 478252-12-9

4-(Benzyloxy)-N'-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide

Cat. No.: B12047098
CAS No.: 478252-12-9
M. Wt: 412.4 g/mol
InChI Key: JYVSXUJTKHBNOM-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide is a complex organic compound that features a benzyloxy group, a tetraazolyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of benzyl alcohol with a suitable halogenated compound to form the benzyloxy group.

    Introduction of the tetraazolyl group: This can be achieved by reacting the intermediate with sodium azide under appropriate conditions to form the tetraazolyl group.

    Formation of the benzohydrazide moiety: This involves the reaction of the intermediate with hydrazine or a hydrazine derivative to form the benzohydrazide moiety.

    Final coupling reaction: The final step involves coupling the intermediate with the appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(Benzyloxy)-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to hydrophobic pockets, while the tetraazolyl group can participate in hydrogen bonding or coordination with metal ions. The benzohydrazide moiety can act as a nucleophile, facilitating covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications in diverse fields. The presence of the benzyloxy group, tetraazolyl group, and benzohydrazide moiety in a single molecule allows for versatile interactions and reactions, making it a valuable compound for research and development.

Properties

CAS No.

478252-12-9

Molecular Formula

C23H20N6O2

Molecular Weight

412.4 g/mol

IUPAC Name

4-phenylmethoxy-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C23H20N6O2/c1-17(20-8-5-9-21(14-20)29-16-24-27-28-29)25-26-23(30)19-10-12-22(13-11-19)31-15-18-6-3-2-4-7-18/h2-14,16H,15H2,1H3,(H,26,30)/b25-17+

InChI Key

JYVSXUJTKHBNOM-KOEQRZSOSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC(=CC=C3)N4C=NN=N4

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.